Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate
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Overview
Description
Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate is a chemical compound with a unique structure that includes a benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate typically involves the reaction of cyclohexanones with ethyl cyanoacetate . The reaction conditions often include the use of a base to facilitate the formation of the benzothiophene ring. The process may also involve steps such as esterification and hydroxylation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate
- 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes
Uniqueness
Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its hydroxyl and ester groups provide versatility in chemical synthesis and potential biological activity .
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-3,6,8,11H,4-5H2,1H3 |
InChI Key |
KHJLDWNNMWEVQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C2=C(C1)SC=C2)O |
Origin of Product |
United States |
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